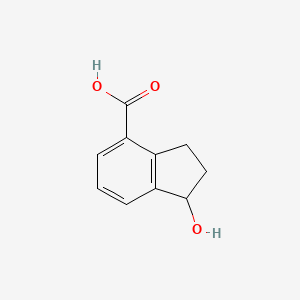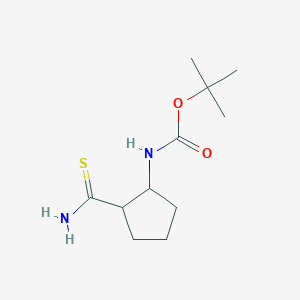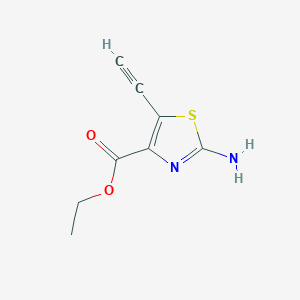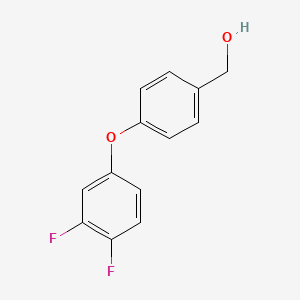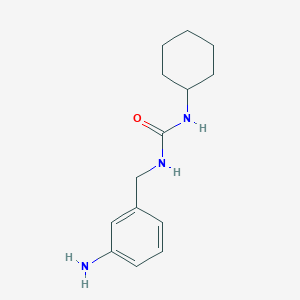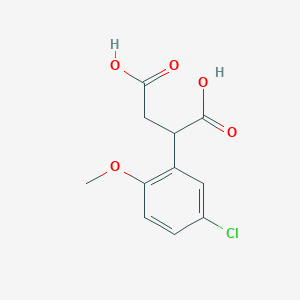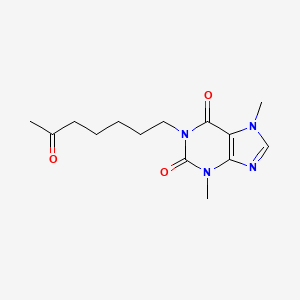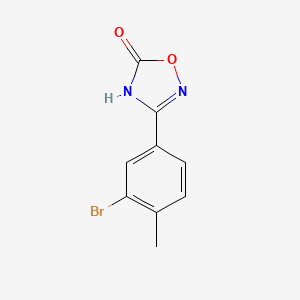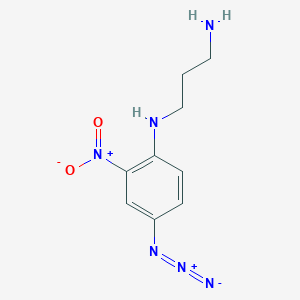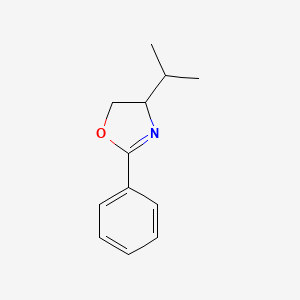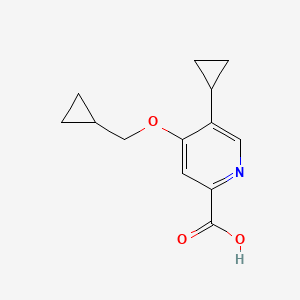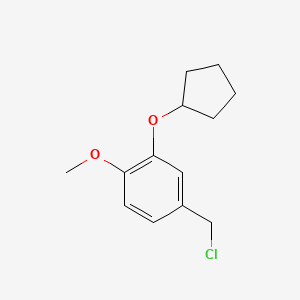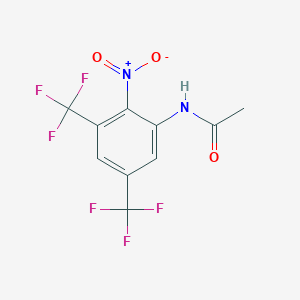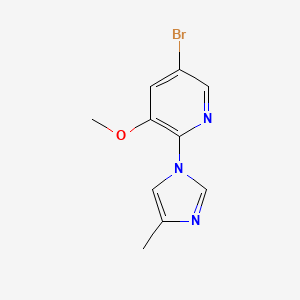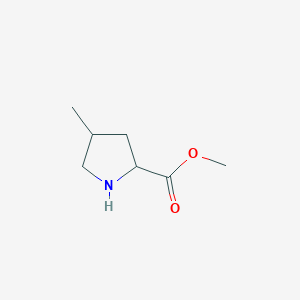
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group at the fourth position of the proline ring, which significantly influences its chemical properties and biological activities. It is widely used in various fields, including organic synthesis, medicinal chemistry, and peptide research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylproline methyl ester typically involves the protection of the amino group of proline, followed by the introduction of a methyl group at the fourth position. One common method is the use of Evans asymmetric alkylation, which provides high stereoselectivity. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) as the methylating agent .
Industrial Production Methods: Industrial production of 4-methylproline methyl ester may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
科学研究应用
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: It is involved in the development of therapeutic agents, including potential anticancer and antiviral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-methylproline methyl ester involves its incorporation into peptides and proteins, where it influences their structure and function. The presence of the methyl group at the fourth position can affect the folding and stability of peptides, thereby modulating their biological activity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
4-Hydroxyproline methyl ester: Similar in structure but with a hydroxyl group instead of a methyl group.
4-Fluoroproline methyl ester: Contains a fluorine atom at the fourth position.
4-Oxoproline methyl ester: Features a keto group at the fourth position.
Uniqueness: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. Its high stereoselectivity and versatility in synthetic applications make it a valuable compound in various research fields .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
methyl 4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(8-4-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
SYHDOELXGHCIOB-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


